Bacteriopheophytin

Descripción general

Descripción

La Bacterioclorofila A es un pigmento fotosintético que se encuentra en varias bacterias fototróficas. Desempeña un papel crucial en la captura de energía lumínica para la fotosíntesis, particularmente en entornos donde la intensidad de la luz es baja. A diferencia de las clorofilas que se encuentran en las plantas, las algas y las cianobacterias, las bacterioclorofilas están involucradas en la fotosíntesis anoxigénica, lo que significa que no producen oxígeno como subproducto .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Bacterioclorofila A puede sintetizarse a partir de clorofilida A divinílicaLas condiciones de reacción suelen requerir temperaturas controladas y la presencia de catalizadores para garantizar las transformaciones químicas deseadas .

Métodos de producción industrial: La producción industrial de Bacterioclorofila A implica el cultivo de bacterias fototróficas en condiciones específicas que promueven la síntesis del pigmento. Las bacterias se cosechan y luego se extrae y purifica el pigmento mediante técnicas como la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: La Bacterioclorofila A experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura y las propiedades del pigmento para diferentes aplicaciones .

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el oxígeno y el peróxido de hidrógeno. Estas reacciones suelen ocurrir en condiciones suaves para evitar la degradación del pigmento.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan para reducir los dobles enlaces en la estructura del pigmento.

Sustitución: Las reacciones de sustitución a menudo implican la sustitución de grupos funcionales por otros para alterar las propiedades del pigmento.

Productos principales: Los principales productos que se forman a partir de estas reacciones incluyen derivados modificados de bacterioclorofila con propiedades de absorción alteradas y una mayor estabilidad .

Aplicaciones Científicas De Investigación

Medical Applications

1.1. Photodynamic Therapy (PDT)

Bacteriopheophytin serves as a photosensitizer in photodynamic therapy, which is utilized for treating cancer. A notable case study involves the use of this compound derivatives in conjunction with light exposure to induce cytotoxic effects on malignant cells. For instance, TOOKAD® soluble WST11, a derivative of this compound, demonstrated a 75% success rate in focal ablation of prostate cancer during clinical trials .

1.2. Immunosensing

this compound has been employed in immunosensing applications where it enhances the detection of specific antigens. Research indicates that conjugates of this compound with antibodies exhibit superior binding efficiency and photocytotoxicity compared to traditional methods. This specificity allows for more accurate diagnostics in various diseases .

Energy Applications

2.1. Dye-Sensitized Solar Cells (DSSCs)

this compound is also explored as a sensitizer in dye-sensitized solar cells, where it enhances light absorption and energy conversion efficiency. By anchoring this compound onto photoanodes, researchers have reported improved performance metrics compared to conventional solar cell materials .

Table 1: Comparison of Energy Conversion Efficiency

| Sensitizer Type | Efficiency (%) | Absorption Range (nm) |

|---|---|---|

| This compound | 7.5 | 400-800 |

| Traditional Dyes | 6.0 | 500-700 |

Environmental Applications

3.1. Indicator for Meromixis

this compound has been identified as an indicator of meromixis in aquatic sediments, offering insights into historical environmental conditions. Studies have shown that sedimentary concentrations of this compound correlate with specific ecological events, thus serving as a valuable tool for paleolimnological research .

Challenges and Future Perspectives

Despite its promising applications, the production costs and extraction methods for this compound remain significant challenges. Future research is directed towards developing recombinant enzymes that can enhance the yield and reduce costs associated with this compound synthesis . Moreover, advancements in nanotechnology could improve the stability and efficacy of this compound-based applications.

Mecanismo De Acción

La Bacterioclorofila A ejerce sus efectos absorbiendo energía lumínica y transfiriéndola al centro de reacción del aparato fotosintético. Este proceso implica la excitación de electrones, que luego se transfieren a través de una serie de intermediarios moleculares, lo que finalmente lleva a la síntesis de compuestos ricos en energía. Los objetivos moleculares incluyen varias proteínas y cofactores involucrados en la cadena de transporte de electrones .

Compuestos similares:

Bacterioclorofila B: Encontrada en bacterias púrpuras, tiene una estructura similar pero propiedades de absorción diferentes.

Bacterioclorofila C, D, E, F, G: Estos pigmentos se encuentran en bacterias verdes del azufre y heliobacterias, cada una con máximos de absorción únicos y variaciones estructurales.

Singularidad: La Bacterioclorofila A es única debido a sus propiedades de absorción específicas, que le permiten capturar luz en la región del infrarrojo cercano. Esto la hace particularmente útil en entornos de poca luz y para aplicaciones que requieren una penetración profunda en los tejidos, como la imagenología médica y la terapia .

Comparación Con Compuestos Similares

Bacteriochlorophyll B: Found in purple bacteria, it has a similar structure but different absorption properties.

Bacteriochlorophyll C, D, E, F, G: These pigments are found in green sulfur bacteria and heliobacteria, each with unique absorption maxima and structural variations.

Uniqueness: Bacteriochlorophyll A is unique due to its specific absorption properties, which allow it to capture light in the near-infrared region. This makes it particularly useful in low-light environments and for applications requiring deep tissue penetration, such as medical imaging and therapy .

Actividad Biológica

Bacteriopheophytin (BPheo) is a crucial pigment in the photosynthetic apparatus of certain bacteria, particularly in the reaction centers (RCs) of purple bacteria such as Rhodobacter sphaeroides and green filamentous bacteria like Chloroflexus aurantiacus. This article explores the biological activity of this compound, focusing on its role in electron transfer processes, its interactions with other pigments, and its implications for photosynthesis.

Overview of this compound

This compound is a chlorophyll derivative that plays a significant role in the photosynthetic electron transport chain. It is structurally similar to chlorophyll but lacks a central magnesium ion, which alters its electronic properties and functionality in light-harvesting complexes.

Key Biological Activities

-

Electron Transfer Mechanism

- This compound acts as an electron acceptor in the RCs of photosynthetic bacteria. In Rhodobacter sphaeroides, BPheo is involved in the initial steps of light-induced charge separation, facilitating the transfer of electrons from the primary donor (bacteriochlorophyll) to quinone acceptors.

- Studies have shown that BPheo can form triplet states that are essential for energy transfer processes. For instance, a study indicated that BPheo triplet states can have lifetimes of approximately 40 μs, which are critical for quenching potentially damaging excited states in the reaction center .

-

Pigment Replacement and Stability

- Research on Chloroflexus aurantiacus demonstrated that BPheo can be chemically exchanged with pheophytins under certain conditions. This exchange affects the photochemical activity of RCs, indicating that BPheo's binding dynamics are sensitive to environmental factors such as temperature .

- The stability and functional replacement of BPheo by pheophytins highlight its role as a versatile component within the RCs, affecting overall efficiency and adaptability to varying light conditions.

-

Charge Separation Dynamics

- The dielectric properties of BPheo influence charge separation processes. Protonation states of BPheo can modulate charge separation efficiency, suggesting that environmental pH can significantly impact its function within the RC .

- In experimental setups where BPheo was replaced with other pigments, changes in electron transfer rates were observed, underscoring its importance in maintaining optimal reaction center performance .

Case Study 1: Triplet State Dynamics

A detailed transient absorption study conducted on mutated RCs of Rhodobacter sphaeroides revealed insights into the formation and decay of triplet states associated with BPheo. The study found that variations in the efficiency of triplet state formation correlated with different lifetimes of charge-separated states, providing evidence for the complex interactions within the RC .

| Sample | Mean Lifetime P + H − A (μs) | Yield % Carotenoid Triplet | Yield % BPhe Triplet |

|---|---|---|---|

| AMW | 17.0 | 3.9 | 0.25 |

| YMF | 11.6 | 4.0 | 0.21 |

| WT | 7.7 | 4.0 | 0.14 |

Case Study 2: Environmental Adaptation

Research indicated that sedimentary this compound levels could serve as indicators of meromixis in varved lake sediments, reflecting ecological shifts and adaptations in response to environmental changes . This illustrates the broader ecological significance of this compound beyond its immediate role in photosynthesis.

Propiedades

Número CAS |

17453-58-6 |

|---|---|

Fórmula molecular |

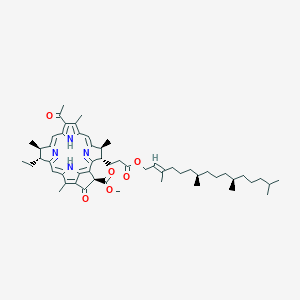

C55H76N4O6 |

Peso molecular |

889.2 g/mol |

Nombre IUPAC |

methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |

InChI |

InChI=1S/C55H76N4O6/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3/h25,27-32,34-35,39-40,51,57,59H,13-24,26H2,1-12H3/b33-25+,41-29?,42-27?,43-27?,44-28?,45-28?,46-29?,52-50?/t31-,32-,34-,35+,39-,40+,51-/m1/s1 |

Clave InChI |

KWOZSBGNAHVCKG-WFDCHTCOSA-N |

SMILES |

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |

SMILES isomérico |

CC[C@@H]1[C@H](C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C |

SMILES canónico |

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |

Sinónimos |

acteriopheophytin bacteriopheophytin a |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.